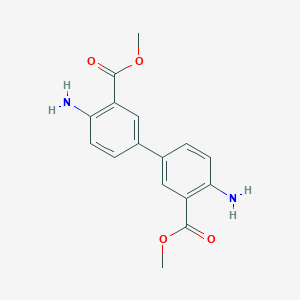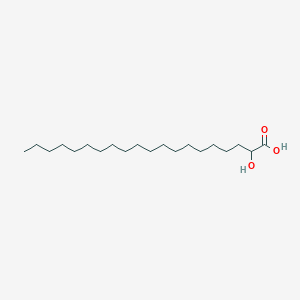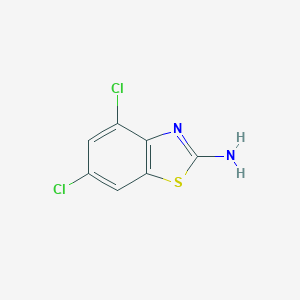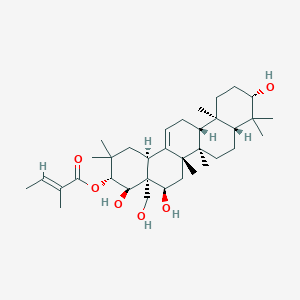
3-Methyl-2-(3-methylbut-2-enyl)-furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(3-methylbut-2-enyl)-furan, also known as Rosefuran, is an organic compound classified as a terpenoid. It is a minor constituent of the aroma of the rose (Rosa damascene) and has an odor threshold of 200 ppb. The compound is a 2,3-disubstituted furan with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol .
Preparation Methods
3-Methyl-2-(3-methylbut-2-enyl)-furan can be synthesized through various methods. One common synthetic route involves the cyclization of suitable acyclic precursors such as 5-oxogeraniol and 5-hydroxycitral. Another method includes the palladium-catalyzed cross-coupling of the methyl ester of 4-bromo-5-methyl-2-furancarboxylic acid followed by decarboxylation . Industrial production methods often involve the condensation of 3-formylpropionic acid methyl ester with crotonaldehyde, followed by cyclization and Grignard reaction to yield the final product .
Chemical Reactions Analysis
3-Methyl-2-(3-methylbut-2-enyl)-furan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organomercury compounds, palladium catalysts, and Grignard reagents. For example, the Wittig reaction of 3-methyl-2-furanacetaldehyde with triphenylphosphonium isopropylide yields Rosefuran in 67% yield . The compound can also be synthesized via the reaction of 3-bromofuran with 3,3-dimethylallyl bromide and lithium diisopropylamide in THF solution .
Scientific Research Applications
3-Methyl-2-(3-methylbut-2-enyl)-furan has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been identified as a female sex pheromone of an acarid mite, Caloglyphus sp., causing sexual excitation in males at concentrations of less than 100 ng . In the fragrance industry, it is a desirable component of rose oil, contributing to its characteristic aroma .
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-methylbut-2-enyl)-furan involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in the male acarid mite, triggering a cascade of neural signals that result in sexual excitation . In the context of its fragrance properties, the compound interacts with olfactory receptors in humans, contributing to the perception of the rose scent .
Comparison with Similar Compounds
3-Methyl-2-(3-methylbut-2-enyl)-furan is unique due to its specific structure and properties. Similar compounds include other 2,3-disubstituted furans such as 3-methyl-2-prenylfuran and 2-(3-methyl-2-butenyl)-3-methylfuran . These compounds share similar molecular structures but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and applications .
Properties
CAS No. |
15186-51-3 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbut-2-enyl)furan |
InChI |
InChI=1S/C10H14O/c1-8(2)4-5-10-9(3)6-7-11-10/h4,6-7H,5H2,1-3H3 |
InChI Key |
UTSGPHXOHJSDBC-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=C1)CC=C(C)C |
Canonical SMILES |
CC1=C(OC=C1)CC=C(C)C |
Key on ui other cas no. |
15186-51-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















